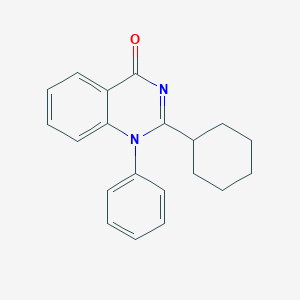
2-Cyclohexyl-1-phenylquinazolin-4(1H)-one
Übersicht
Beschreibung
2-Cyclohexyl-1-phenylquinazolin-4(1H)-one, also known as CHX-1, is a synthetic compound that belongs to the quinazolinone family. It is a potent and selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as circadian rhythms, Wnt signaling, and DNA damage response. In recent years, CHX-1 has gained attention as a promising tool compound for studying CK1δ function and as a potential therapeutic target for cancer, neurodegenerative diseases, and sleep disorders.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one involves binding to the ATP-binding pocket of CK1δ and inhibiting its kinase activity. CK1δ is a constitutively active kinase that phosphorylates substrates in a time- and context-dependent manner. By inhibiting CK1δ, 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one can alter the phosphorylation status of downstream targets and affect their function. The selectivity and potency of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one for CK1δ have been validated by biochemical assays and X-ray crystallography studies.
Biochemical and Physiological Effects
2-Cyclohexyl-1-phenylquinazolin-4(1H)-one has been shown to have diverse biochemical and physiological effects depending on the cellular context. In cancer cells, 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one can induce cell cycle arrest, apoptosis, and senescence by inhibiting CK1δ-mediated phosphorylation of p53 and other tumor suppressor proteins. In neurons, 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one can modulate the activity of clock genes and enhance synaptic plasticity by regulating CK1δ-dependent phosphorylation of CREB and other transcription factors. In zebrafish embryos, 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one can disrupt the development of the dorsal axis by inhibiting CK1δ-mediated phosphorylation of β-catenin.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one in lab experiments include its high potency and selectivity for CK1δ, its well-defined mechanism of action, and its ability to modulate diverse cellular processes. 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one can be used in vitro and in vivo to study the function of CK1δ in various biological contexts. However, there are also some limitations to using 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one, such as its potential off-target effects and toxicity at high concentrations. Researchers need to carefully optimize the dose and duration of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one treatment to avoid unwanted effects.
Zukünftige Richtungen
There are many future directions for research on 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one and its potential therapeutic applications. One area of interest is the development of more potent and selective CK1δ inhibitors based on the structure of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one. These inhibitors could be used to validate CK1δ as a therapeutic target for cancer, neurodegenerative diseases, and sleep disorders. Another area of interest is the identification of downstream targets of CK1δ that mediate its effects on circadian rhythms, Wnt signaling, and DNA damage response. These targets could serve as biomarkers for disease diagnosis and drug development. Finally, the use of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one in combination with other drugs or therapies could enhance its efficacy and reduce its toxicity in clinical settings. Overall, 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one is a valuable tool compound for investigating the function of CK1δ and has significant potential for therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-1-phenylquinazolin-4(1H)-one has been used extensively in scientific research to investigate the role of CK1δ in various biological processes. CK1δ is a serine/threonine kinase that phosphorylates a wide range of substrates, including transcription factors, signaling molecules, and structural proteins. By inhibiting CK1δ activity with 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one, researchers can study the downstream effects of CK1δ signaling and identify potential therapeutic targets. 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one has been shown to modulate circadian rhythms, regulate the Wnt/β-catenin pathway, and enhance DNA damage response in cancer cells.
Eigenschaften
IUPAC Name |
2-cyclohexyl-1-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h2,5-8,11-15H,1,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFBVRJNECQQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




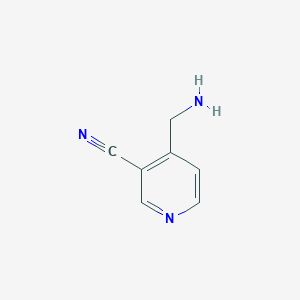
![1-Cyclopropyl-6-fluoro-7-[4-(furan-2-carbonylcarbamothioyl)-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280399.png)
![1-Cyclopropyl-6-fluoro-7-[4-[(4-fluorophenyl)carbamothioyl]-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280405.png)
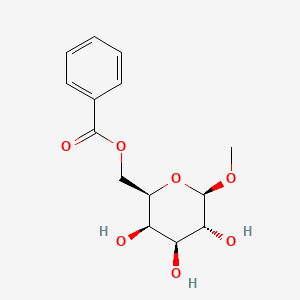


![7-[4-(Benzylcarbamothioyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280431.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(phenylcarbamothioyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280433.png)
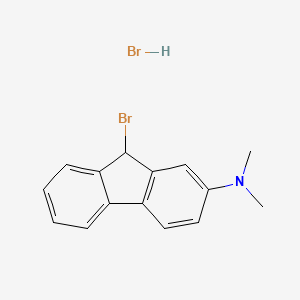
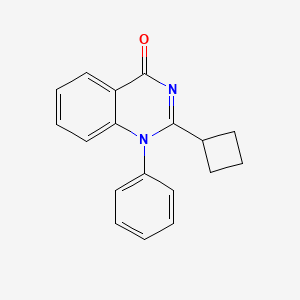

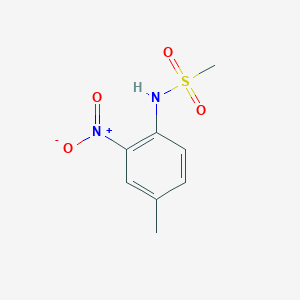
![1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, polymer with 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane](/img/structure/B3280473.png)